molecular formula C13H22O2 B168982 (3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol CAS No. 197715-76-7

(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol

Cat. No.: B168982
CAS No.: 197715-76-7
M. Wt: 210.31 g/mol
InChI Key: LTHULHUYOLSIJI-YNEHKIRRSA-N
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Description

(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is a complex organic compound with a unique structure. It belongs to the class of azulenol derivatives, which are known for their distinctive azulene skeleton. Azulene is a bicyclic aromatic hydrocarbon that is notable for its deep blue color, which is quite rare among hydrocarbons. This compound’s structure includes an ethoxy group and a methylene group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Azulene Skeleton: This can be achieved through various methods, such as the cyclization of appropriate precursors.

    Introduction of Functional Groups: The ethoxy and methylene groups are introduced through specific reactions, such as alkylation or substitution reactions.

    Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This can remove oxygen or introduce hydrogen, potentially changing the compound’s reactivity.

    Substitution: Functional groups in the compound can be replaced with other groups, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives might be explored for their biological activity, including potential antimicrobial or anti-inflammatory properties.

    Medicine: Research might investigate its potential therapeutic effects or use as a drug delivery agent.

    Industry: It could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which (3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol exerts its effects depends on its interaction with molecular targets. These might include:

    Enzymes: The compound could inhibit or activate specific enzymes, altering biochemical pathways.

    Receptors: It might bind to receptors on cell surfaces, triggering or blocking signaling pathways.

    Pathways: The compound could influence various cellular pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is unique due to its specific combination of functional groups and the azulene skeleton. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

197715-76-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol

InChI

InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13+/m0/s1

InChI Key

LTHULHUYOLSIJI-YNEHKIRRSA-N

Isomeric SMILES

CCO[C@@H]1CC[C@@H]2[C@@]1(CCCCC2=C)O

SMILES

CCOC1CCC2C1(CCCCC2=C)O

Canonical SMILES

CCOC1CCC2C1(CCCCC2=C)O

Synonyms

3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI)

Origin of Product

United States

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